2-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carboxamide 2-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC5860601
InChI: InChI=1S/C16H15N3O/c1-11-6-8-13(9-7-11)18-16(20)15-12(2)17-14-5-3-4-10-19(14)15/h3-10H,1-2H3,(H,18,20)
SMILES: CC1=CC=C(C=C1)NC(=O)C2=C(N=C3N2C=CC=C3)C
Molecular Formula: C16H15N3O
Molecular Weight: 265.31 g/mol

2-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carboxamide

CAS No.:

Cat. No.: VC5860601

Molecular Formula: C16H15N3O

Molecular Weight: 265.31 g/mol

* For research use only. Not for human or veterinary use.

2-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carboxamide -

Specification

Molecular Formula C16H15N3O
Molecular Weight 265.31 g/mol
IUPAC Name 2-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carboxamide
Standard InChI InChI=1S/C16H15N3O/c1-11-6-8-13(9-7-11)18-16(20)15-12(2)17-14-5-3-4-10-19(14)15/h3-10H,1-2H3,(H,18,20)
Standard InChI Key ZZNAXUUWFQDKEI-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)NC(=O)C2=C(N=C3N2C=CC=C3)C
Canonical SMILES CC1=CC=C(C=C1)NC(=O)C2=C(N=C3N2C=CC=C3)C

Introduction

Chemical Identity and Structural Characteristics

2-Methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carboxamide (IUPAC name: 2-methyl-N-[(4-methylphenyl)methyl]imidazo[1,2-a]pyridine-3-carboxamide) is a small molecule with the molecular formula C₁₆H₁₅N₃O and a molecular weight of 265.31 g/mol . The compound features an imidazo[1,2-a]pyridine core substituted with a methyl group at position 2 and a 4-methylbenzyl carboxamide moiety at position 3 (Figure 1). Its logP value of 3.003 suggests moderate lipophilicity, aligning with blood-brain barrier permeability observed in structurally related imidazo[1,2-a]pyridines .

The imidazo[1,2-a]pyridine scaffold is notable for its planar aromatic system, which facilitates interactions with biological targets such as enzymes and ion channels . Substituents at the 3-position, particularly carboxamides, enhance binding affinity and selectivity, as demonstrated in antitubercular agents .

Synthesis and Analytical Characterization

The synthesis of imidazo[1,2-a]pyridine-3-carboxamides typically involves solid-phase or solution-phase strategies. A robust method reported by Journal of Combinatorial Chemistry (2007) employs polymer-bound 2-aminonicotinate treated with α-haloketones, followed by halogenation and amine-mediated cleavage . For 2-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carboxamide, EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)-mediated coupling of imidazo[1,2-a]pyridine-3-carboxylic acid intermediates with 4-methylbenzylamine is a common approach, yielding products in 55–87% efficiency .

Table 1: Key Synthetic Intermediates

IntermediateYield (%)Role in Synthesis
3a–3e55–87Carboxylic acid precursors
5–19UnoptimizedFinal carboxamide derivatives

Purification via solid-supported liquid-liquid extraction (SLE) ensures high purity (>95%), critical for pharmacological applications . Analytical characterization includes LC-MS for molecular weight confirmation and NMR for structural elucidation .

Pharmacological Profile and Antimycobacterial Activity

2-Methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carboxamide belongs to a class of imidazo[1,2-a]pyridine-3-carboxamides with remarkable activity against Mycobacterium tuberculosis. In a 2013 study, analogs exhibited minimum inhibitory concentrations (MIC) as low as ≤0.006 μM against replicating bacteria, surpassing the clinical candidate PA-824 by 10-fold .

Table 2: Antimycobacterial Activity of Selected Analogs

CompoundMIC (μM)MDR/XDR Strain Activity
18≤0.006Potent against XDR-TB
130.012Active across resistant strains

Mechanistically, these compounds inhibit cell wall biosynthesis by targeting decaprenylphosphoryl-β-D-ribose oxidase (DprE1), a validated tuberculosis drug target . The 4-methylphenyl group enhances target engagement through hydrophobic interactions, while the methyl substituent at position 2 improves metabolic stability.

Pharmacokinetic Properties

Pharmacokinetic studies in male mice reveal favorable profiles for imidazo[1,2-a]pyridine-3-carboxamides. At 3 mg/kg oral doses, analogs achieve Cₘₐₓ = 181 ng/mL and AUC = 411 ng·h/mL, with 35.8% oral bioavailability . Higher doses (100 mg/kg) show linear pharmacokinetics, suggesting dose-dependent absorption.

Table 3: In Vivo Pharmacokinetic Data

ParameterCompound 13Compound 18
AUC (ng·h/mL)54,20011,000
Cₘₐₓ (ng/mL)15,6001,160
Tₘₐₓ (h)2.00.5

Despite these promising results, the exact pharmacokinetics of 2-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carboxamide remain unstudied. Structural analogs exhibit moderate clearance (43.1 mL/min/kg) and half-lives exceeding 12 hours, indicating potential for once-daily dosing .

SupplierQuantityPrice ($)
American Custom Chemicals1 mg658.53
American Custom Chemicals5 mg697.51
American Custom Chemicals10 mg692.49

The compound is included in screening libraries targeting the central nervous system (CNS) and ion channels, hinting at unexplored therapeutic applications . Its structural similarity to CNS-active agents suggests potential in neurodegenerative disease research, though specific studies are lacking.

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